

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-(Trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 2-Bromo-4-(Trifluoromethoxy)benzonitrile

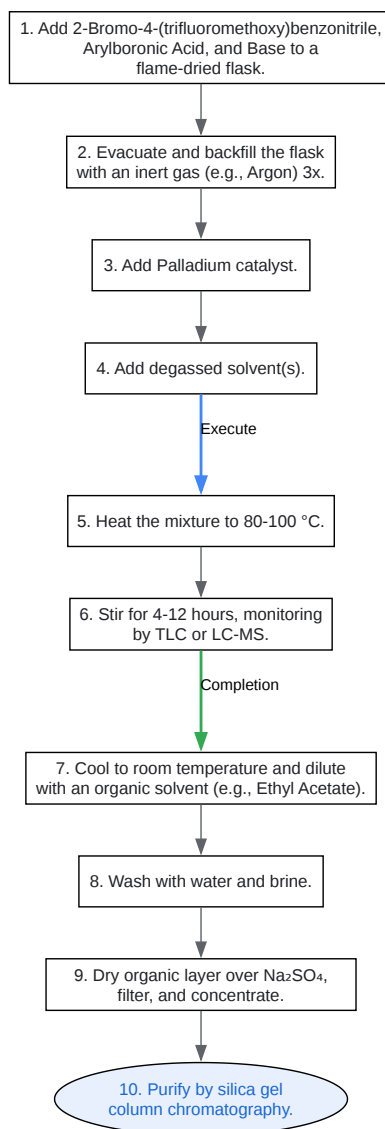
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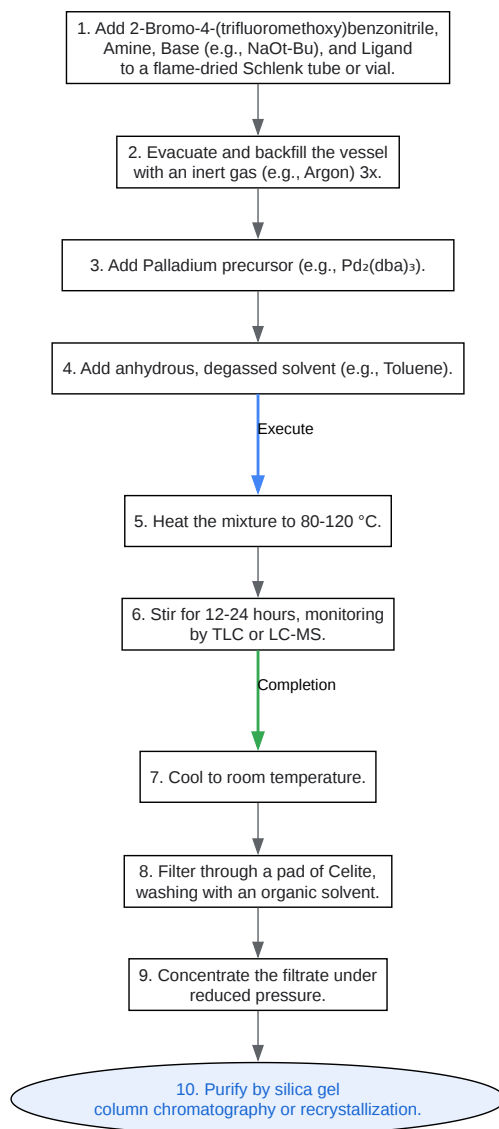
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Introduction **2-Bromo-4-(trifluoromethoxy)benzonitrile** (CAS No: 1214334-83-4) is a versatile chemical building block pivotal in the synthesis of complex pharmaceutical intermediates.^[1] Its structure is uniquely functionalized with a bromine atom, a nitrile group, and a trifluoromethoxy group. The trifluoromethoxy group is particularly significant as it can enhance the metabolic stability and lipophilicity of target compounds, which are crucial properties for bioactive molecules.^{[2][3]} The bromine atom serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.^{[2][3]} This document provides detailed protocols and application notes for key synthetic transformations utilizing this intermediate, with a focus on its application in the synthesis of kinase inhibitor scaffolds.







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References

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- 3. nbinno.com [nbinno.com]
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